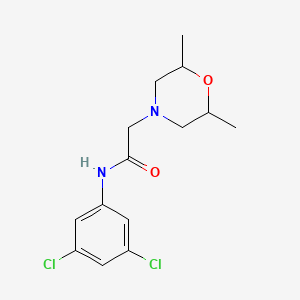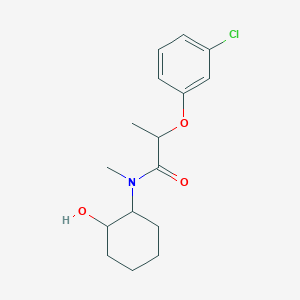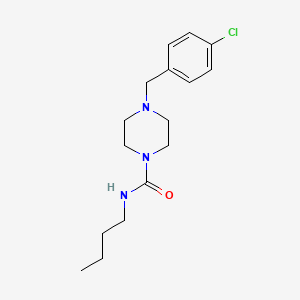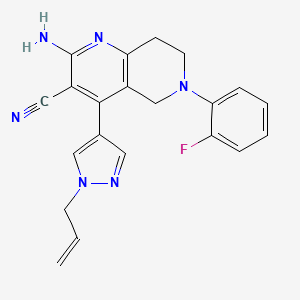amine hydrochloride](/img/structure/B5305835.png)
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochloride, also known as Boc-protected benzylamine, is a chemical compound widely used in scientific research. This compound is a derivative of benzylamine, which is a primary amine that plays a crucial role in various biological processes. Boc-protected benzylamine is a popular compound in medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is not well understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes in the body. For example, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. By inhibiting the activity of these enzymes, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine may regulate the expression of specific genes, leading to therapeutic benefits.
Biochemical and Physiological Effects
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against several viruses, including HIV-1 and HCV. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has also been shown to have antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a versatile compound that can be used in various lab experiments. This compound is easy to synthesize, and it can be obtained with high purity. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is also stable under standard lab conditions, making it an ideal compound for long-term experiments. However, one limitation of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is its toxicity. This compound can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in scientific research. One potential direction is the development of new antitumor agents based on this compound. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new cancer treatments. Another potential direction is the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in the development of new antiviral agents. This compound has been shown to have activity against several viruses, and further research could lead to the development of new antiviral drugs. Finally, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine could be used in the development of new enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, and further research could lead to the development of new enzyme inhibitors with therapeutic benefits.
Conclusion
In conclusion, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a versatile compound with potential therapeutic applications. This compound has been extensively used in scientific research, and it has been shown to have antitumor, antiviral, and antimicrobial activity. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is easy to synthesize, and it can be obtained with high purity. However, this compound can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound. There are several future directions for the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in scientific research, including the development of new antitumor and antiviral agents and the development of new enzyme inhibitors.
Métodos De Síntesis
The synthesis of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine involves the reaction of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde with 2-pyridinylmethanamine in the presence of a base. This reaction yields the desired product, which is then treated with HCl to obtain the hydrochloride salt form of the compound. The synthesis of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a well-established method in organic chemistry, and the compound can be easily obtained with high purity.
Aplicaciones Científicas De Investigación
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been extensively used in scientific research due to its potential therapeutic applications. This compound is a versatile building block in medicinal chemistry, and it can be used to synthesize various pharmacologically active compounds. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been used in the development of antiviral, antitumor, and antimicrobial agents. It has also been used in the synthesis of inhibitors of several enzymes, including histone deacetylases and protein kinases.
Propiedades
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-21-13-18(14-24-15-19-10-6-7-11-25-19)12-20(23)22(21)27-16-17-8-4-3-5-9-17;/h3-13,24H,2,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBMOTKWDBZXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)



![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)